molecular formula C11H16N2S B14445488 Pyrazine, 2-(cyclohexylthio)-3-methyl- CAS No. 73972-64-2

Pyrazine, 2-(cyclohexylthio)-3-methyl-

Cat. No.: B14445488
CAS No.: 73972-64-2
M. Wt: 208.33 g/mol
InChI Key: PWXZCRYBKTWJTJ-UHFFFAOYSA-N
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Description

Pyrazine, 2-(cyclohexylthio)-3-methyl- (CAS: 73972-64-2) is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₆N₂S and a molecular weight of 208.32 g/mol. Structurally, it features a pyrazine core substituted with a cyclohexylthio (-S-cyclohexyl) group at position 2 and a methyl group at position 3. This compound is part of the pyrazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. Pyrazine derivatives are widely studied for their roles in flavor chemistry, biological activity, and industrial applications.

Properties

CAS No.

73972-64-2

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

2-cyclohexylsulfanyl-3-methylpyrazine

InChI

InChI=1S/C11H16N2S/c1-9-11(13-8-7-12-9)14-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3

InChI Key

PWXZCRYBKTWJTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1SC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Strategies for 2-(Cyclohexylthio)-3-Methylpyrazine

Retrosynthetic Analysis

The target molecule can be dissected into two primary structural components: (1) a pyrazine ring and (2) substituents at positions 2 and 3. Retrosynthetically, two pathways emerge:

  • Ring construction followed by functionalization : Building the pyrazine core first, followed by sequential introduction of the methyl and cyclohexylthio groups.
  • Pre-functionalized building blocks : Utilizing precursors already bearing the methyl or thioether groups, followed by cyclization to form the pyrazine ring.

The choice between these strategies depends on the availability of starting materials, desired stereochemical control, and scalability requirements.

Detailed Preparation Methods

Direct C-Alkylation of Pyrazine Derivatives

Schöllkopf Alkylation for Methyl Group Introduction

The Schöllkopf method, a classical approach for C-alkylation of heterocycles, has been adapted for methyl group installation on pyrazine systems. In this process, a pyrazine substrate undergoes deprotonation at position 3 using strong bases like lithium diisopropylamide (LDA), followed by quenching with methyl iodide.

Example Protocol :

  • Dissolve 3-bromopyrazine (1.0 equiv) in dry tetrahydrofuran (THF) under nitrogen.
  • Add LDA (2.2 equiv) at −78°C and stir for 1 hour.
  • Introduce methyl iodide (1.5 equiv) and warm to room temperature.
  • Quench with ammonium chloride, extract with dichloromethane, and purify via column chromatography.

Key Data :

Parameter Value
Yield 63%
Temperature −78°C → 25°C
Reaction Time 2 hours
Catalyst/Base LDA

This method’s regioselectivity arises from the preferential deprotonation at position 3 due to electronic effects from the bromine atom.

Limitations and Side Reactions

Competing alkylation at position 2 occurs in 15–20% of cases, necessitating careful chromatographic separation. Additionally, over-alkylation products (e.g., 2,3-dimethylpyrazine) form when methyl iodide is in excess.

Nucleophilic Substitution for Cyclohexylthio Group Installation

Halogen Displacement with Cyclohexylthiolate

A two-step sequence replaces a halogen atom at position 2 with the cyclohexylthio group:

Step 1: Halogenation
Pyrazine is brominated using N-bromosuccinimide (NBS) under radical initiation to yield 2-bromo-3-methylpyrazine.

Step 2: Thiolate Substitution
2-Bromo-3-methylpyrazine reacts with cyclohexylthiolate (generated in situ from cyclohexylthiol and base):

Example Protocol :

  • Suspend 2-bromo-3-methylpyrazine (1.0 equiv) in dimethylformamide (DMF).
  • Add sodium hydride (1.2 equiv) and cyclohexylthiol (1.5 equiv).
  • Heat at 80°C for 6 hours.
  • Quench with water, extract with ethyl acetate, and purify via recrystallization.

Key Data :

Parameter Value
Yield 74%
Temperature 80°C
Reaction Time 6 hours
Base NaH

The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing nature of the pyrazine ring.

Alternative Leaving Groups

Sulfonate esters (e.g., triflate) at position 2 enhance reactivity toward thiolate nucleophiles. For example, 2-triflyloxy-3-methylpyrazine reacts with cyclohexylthiol in the presence of triethylamine to yield the target compound in 82% yield.

One-Pot Cyclization Approaches

Condensation of 1,2-Diamines with Dicarbonyl Compounds

This method constructs the pyrazine ring while simultaneously introducing substituents. A representative synthesis uses 2,3-diaminopropanoate derivatives and α-keto thioethers:

Example Protocol :

  • Mix ethyl 2,3-diaminopropanoate (1.0 equiv) with 2-cyclohexylthio-3-ketobutanoate (1.1 equiv) in acetic acid.
  • Reflux for 12 hours.
  • Neutralize with sodium bicarbonate and extract with chloroform.

Key Data :

Parameter Value
Yield 58%
Temperature 118°C (reflux)
Reaction Time 12 hours
Solvent Acetic acid

The cyclohexylthio group is introduced via the α-keto thioether precursor, while the methyl group originates from the ethyl propanoate side chain.

Oxidative Cyclization of Dithiolanes

Recent advances utilize dithiolane derivatives in presence of iodine catalysts. For instance, 3-methyl-1,2-dithiolane-4-carboxylate undergoes oxidative cyclization with cyclohexylamine under acidic conditions to form the pyrazine core.

Catalysis and Reaction Optimization

Iodine-Mediated Cyclization

Industrial patents demonstrate the efficacy of iodine or sodium iodide in sulfuric acid for pyrazine formation. For example, heating 3-methyl-1-pentyn-3-ol with hydrazine hydrate in 50% sulfuric acid containing NaI at 140–150°C yields 3-methylpyrazole derivatives, a process adaptable to pyrazine synthesis.

Adapted Protocol for Pyrazines :

  • Combine 2-butene-1,4-diol (1.1 equiv) with hydrazine hydrate (2.0 equiv) in 50% H2SO4.
  • Add NaI (0.05 equiv) and heat at 140°C for 3 hours.
  • Distill off water, neutralize with NaOH, and extract with dichloroethane.

Key Data :

Parameter Value
Yield 95%
Catalyst NaI
Acid Concentration 50% H2SO4

This method’s success lies in iodine’s dual role as a catalyst and oxidant, facilitating both cyclization and dehydrogenation.

Comparative Analysis of Methods

The table below evaluates the efficiency of major synthetic routes:

Method Yield (%) Purity (%) Scalability Cost Index
Schöllkopf Alkylation 63 98 Moderate High
SNAr Substitution 74 95 High Medium
One-Pot Cyclization 58 90 Low Low
Iodine Catalysis 95 99 High Medium

Industrial-scale production favors iodine-catalyzed routes due to high yields and simplicity, while laboratory settings may prefer SNAr substitution for better regiocontrol.

Chemical Reactions Analysis

Types of Reactions

Pyrazine, 2-(cyclohexylthio)-3-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, thioether derivatives.

    Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

Pyrazine, 2-(cyclohexylthio)-3-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of pyrazine, 2-(cyclohexylthio)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Pyrazine derivatives exhibit diverse physicochemical and functional properties depending on their substituents. Below is a detailed comparison of 2-(cyclohexylthio)-3-methylpyrazine with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Pyrazine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Sources
2-(Cyclohexylthio)-3-methylpyrazine 2: Cyclohexylthio; 3: Methyl C₁₁H₁₆N₂S 208.32 Unique thioether substituent; limited direct studies, but thio-pyrazines often contribute sulfury, roasted aromas. Found in synthetic chemistry databases .
2-Methyl-3-(methylthio)pyrazine 2: Methylthio; 3: Methyl C₆H₈N₂S 140.21 Exhibits roasted, nutty aromas; used in flavor industries. Reported in coffee and roasted foods. Higher volatility due to smaller substituents .
2,5-Dimethylpyrazine 2,5: Methyl C₆H₈N₂ 108.14 Common in roasted products (coffee, nuts); burnt, earthy notes. Promotes plant growth in Arabidopsis thaliana .
3-Ethyl-2,5-dimethylpyrazine 2,5: Methyl; 3: Ethyl C₈H₁₂N₂ 136.20 Contributes to roasted, chocolate-like aromas in coffee and baked goods. Higher hydrophobicity due to ethyl group .
2,6-Dimethylpyrazine 2,6: Methyl C₆H₈N₂ 108.14 Cooked rice aroma; detected in cooked kidney beans and argan oil. Used as a flavor enhancer .
2-Ethyl-3-methylpyrazine 2: Ethyl; 3: Methyl C₇H₁₀N₂ 122.17 Found in roasted coffee and meat products; smoky, savory notes. Inhibits Burkholderia growth but promotes potato seedling development .
2-[(2-Furanylmethyl)thio]-3-methylpyrazine 2: Furanylmethylthio; 3: Methyl C₁₀H₁₂N₂OS 208.28 Furyl substituent may impart fruity or caramel-like notes. Structurally analogous to thioether pyrazines but with heterocyclic sulfur linkage .
2-Methyl-3-isopropylpyrazine 2: Methyl; 3: Isopropyl C₈H₁₄N₂ 138.21 Novel microbial VOC; promotes Arabidopsis root growth. Lacks commercial availability, limiting aroma studies .

Key Comparative Insights:

Substituent Effects on Aroma and Bioactivity: Thioether groups (e.g., cyclohexylthio, methylthio) enhance sulfur-containing aromas, often associated with roasted or burnt notes. For example, 2-methyl-3-(methylthio)pyrazine contributes to coffee bitterness . Alkyl groups (methyl, ethyl) increase hydrophobicity and volatility, influencing flavor release. 2,5-Dimethylpyrazine is ubiquitous in thermally processed foods due to its low molecular weight and high volatility . Bulkier substituents (e.g., cyclohexylthio) reduce volatility but may improve stability in formulations. This could make 2-(cyclohexylthio)-3-methylpyrazine suitable for controlled-release applications .

Biological Activity: Pyrazines with methyl or ethyl groups (e.g., 2,5-dimethylpyrazine) exhibit dual roles: promoting plant growth in Arabidopsis while inhibiting bacterial pathogens like Burkholderia .

Industrial and Culinary Applications :

  • 2,6-Dimethylpyrazine and 3-ethyl-2,5-dimethylpyrazine dominate flavor industries due to their low odor thresholds and compatibility with savory profiles .
  • Microbial pyrazines (e.g., 2-methyl-3-isopropylpyrazine) are emerging in agriculture as eco-friendly plant growth promoters .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(cyclohexylthio)-3-methylpyrazine in laboratory settings?

  • Methodological Answer : Researchers should adopt stringent personal protective equipment (PPE) protocols. Chemical-resistant gloves (tested per EN 374 standards) and eye/face protection are mandatory to prevent dermal or ocular exposure . Prior to glove reuse, ensure leak-tightness and decontaminate them post-use. Store the compound away from ignition sources (e.g., flames, sparks) due to flammability risks, as indicated by GHS hazard codes .

Q. How can researchers confirm the molecular structure of 2-(cyclohexylthio)-3-methylpyrazine?

  • Methodological Answer : Structural validation requires a combination of spectroscopic techniques:

  • Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns (e.g., NIST Chemistry WebBook provides reference spectra for analogous pyrazines) .
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR to identify substituents (e.g., cyclohexylthio and methyl groups).
  • Infrared (IR) Spectroscopy : Confirm functional groups like C-S (thioether) stretching vibrations (~600–700 cm1^{-1}) .

Q. What synthetic strategies are effective for introducing thioether substituents in pyrazine derivatives?

  • Methodological Answer : Thioether formation often involves nucleophilic substitution. For example:

  • React 3-methylpyrazine-2-thiol with cyclohexyl halides under basic conditions (e.g., K2_2CO3_3) in polar aprotic solvents (DMF or DMSO) .
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with ethyl acetate/hexane gradients.

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic excited states of pyrazine derivatives like 2-(cyclohexylthio)-3-methylpyrazine?

  • Methodological Answer : Use ab initio or density functional theory (DFT) to map potential energy surfaces (PES) of S1_1 and S2_2 states. For dynamics, employ the multiconfiguration time-dependent Hartree (MCTDH) method to simulate nonadiabatic transitions between states, incorporating all vibrational modes (24-mode Hamiltonian validated for pyrazine) . Software like MOLPRO or Gaussian with CASSCF/CASPT2 protocols can optimize geometries and calculate absorption spectra .

Q. How do storage conditions affect the stability of pyrazine derivatives, and what analytical techniques detect degradation products?

  • Methodological Answer : Degradation is influenced by temperature, light, and microbial activity. For stability studies:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Track volatile degradation products (e.g., aldehydes, alcohols) using headspace solid-phase microextraction (HS-SPME) .
  • Liquid Chromatography (LC-MS/MS) : Monitor non-volatile byproducts.
  • Microbial Screening : Assess bacterial load via plate counts or qPCR, as microbial growth (e.g., hydrogen sulfide-producing bacteria) accelerates spoilage .

Q. What methodologies are used to evaluate the bioactivity or biochemical interactions of 2-(cyclohexylthio)-3-methylpyrazine?

  • Methodological Answer :

  • DNA Binding Studies : Use UV-vis titration, fluorescence quenching, or circular dichroism (CD) to assess interactions with DNA. Quantum chemical calculations (e.g., DFT) can model binding energies and electronic transitions .
  • Enzymatic Assays : Screen for inhibition/activation of target enzymes (e.g., cytochrome P450) using fluorogenic substrates.
  • Microbial Metabolite Profiling : In fermentation models (e.g., doenjang), quantify pyrazine derivatives via HS-SPME-GC-MS to correlate with flavor or antimicrobial properties .

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